

# tiagabine diurnal variation pharmacokinetic management

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

Cat. No.: S545321

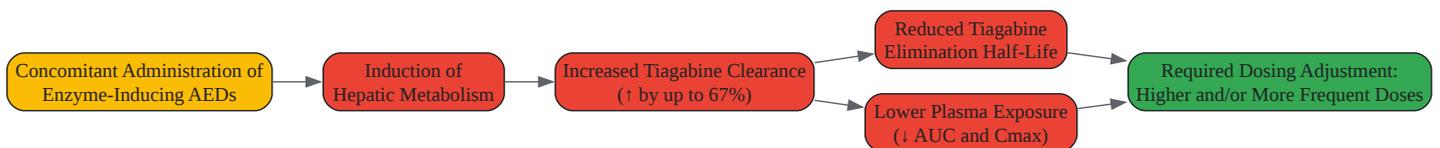
[Get Quote](#)

## Frequently Asked Questions

- **Q1: What is the most critical factor affecting tiagabine's pharmacokinetics (PK) in a clinical research population?** The most critical factor is the **concomitant use of hepatic enzyme-inducing antiepileptic drugs (AEDs)**, such as carbamazepine, phenytoin, phenobarbital, or primidone. These drugs significantly increase the clearance of tiagabine [1] [2] [3]. Population analyses show that the central clearance of tiagabine is about **67% higher** in patients taking these inducers compared to those who are not [2]. This means that subjects on enzyme-inducing AEDs will require higher and/or more frequent doses to achieve target plasma concentrations [4].
- **Q2: Does a diurnal variation in tiagabine exposure exist, and is it clinically relevant?** Yes, a statistically significant diurnal variation in tiagabine pharmacokinetics has been observed during steady-state administration [1]. However, the reported effect size was small, and the study authors concluded it was **possibly not clinically relevant** [1]. For most research purposes, this variation may not require protocol adjustments, but it should be accounted for as a potential source of variability in plasma concentration data.
- **Q3: How do patient demographics like age and race impact tiagabine dosing?** According to population studies, demographic variables like **age, race, and smoking status** were not found to be important in explaining the variability in tiagabine clearance [2]. Specifically, research in elderly

volunteers showed that while a small statistical difference in exposure (AUC) was found compared to younger subjects, it was not deemed clinically relevant [4]. Therefore, dose adjustments based solely on age are not necessary [4]. The dominant factor remains the concomitant medication profile.

- **Q4: What is the key relationship between enzyme-inducing AEDs and tiagabine clearance?** The co-administration of enzyme-inducing AEDs accelerates the metabolism of tiagabine, leading to a substantially increased clearance and a shorter elimination half-life. The following diagram illustrates this relationship and its consequences for dosing.



[Click to download full resolution via product page](#)

## Summary of Quantitative Pharmacokinetic Data

The table below summarizes key PK parameters for tiagabine across different patient populations and conditions, as reported in the search results. Note that AUC<sub>0-6</sub> refers to the area under the curve over a 6-hour dosing interval, and the values are often dose-normalized (e.g., ng·hr/mL/mg) to allow for comparison.

Patient Population / Condition	Clearance (CL/F)	Half-life (t <sub>1/2</sub> )	Dose-Normalized AUC	Primary Source
Adults (with enzyme-inducing AEDs)	21.4 L/h [2]	3.8 - 4.9 hours [1]	39 ± 13 ng·hr/mL/mg (multiple-dose) [4]	[1] [4] [2]
Adults (without enzyme-inducing AEDs)	12.8 L/h [2]	~7.0 hours (historical controls) [1]	72 ± 20 ng·hr/mL/mg (multiple-dose, healthy young) [4]	[1] [4] [2]

Patient Population / Condition	Clearance (CL/F)	Half-life ( $t_{1/2}$ )	Dose-Normalized AUC	Primary Source
Elderly (without enzyme-inducing AEDs)	Not significantly different from young adults	Not significantly different from young adults	103 ± 29 ng·hr/mL/mg (multiple-dose) [4]	[4]
Children (with enzyme-inducing AEDs)	207 ± 91 mL/min [3]	3.2 hours [3]	92.4 ± 56.7 ng·hr/mL/mg [3]	[3]
Children (taking Valproate)	96 ± 39 mL/min [3]	5.7 hours [3]	176.5 ± 54.7 ng·hr/mL/mg [3]	[3]

## Detailed Experimental Protocols from Key Studies

For researchers designing their own studies, here are the methodologies from two pivotal trials.

**1. Protocol: Steady-State PK and Diurnal Variation Study** This methodology is adapted from the 1995 study by et al. [1].

- **Study Design:** A two-day, steady-state, open-label study in patients with epilepsy.
- **Patient Population:** Patients on a stable regimen of 1-3 enzyme-inducing AEDs (phenytoin, phenobarbital, carbamazepine, primidone) who had also reached steady-state on tiagabine·HCl (doses of 24, 40, 56, or 80 mg daily in divided doses).
- **Procedures:** Patients were confined to the clinic for both days. Serial blood samples were collected at specified times over the dosing interval.
- **Bioanalytical Method:** Plasma concentrations of tiagabine were determined using **high-performance liquid chromatography (HPLC)**.
- **PK Analysis:** Pharmacokinetic parameters ( $C_{\text{max}}$ ,  $C_{\text{min}}$ ,  $AUC_{0-6}$ ,  $t_{1/2}$ ) were calculated using **noncompartmental methods**.

**2. Protocol: Single-Dose PK in Pediatric Patients** This methodology is adapted from the 1997 study by et al. [3].

- **Study Design:** An open-label, single-dose study.

- **Patient Population:** 25 children with complex partial seizures, each on a stable regimen of one concomitant AED (either carbamazepine/phenytoin or valproate).
- **Dosing:** A single dose of approximately **0.1 mg/kg tiagabine** was administered.
- **Bioanalytical & PK Analysis:** Blood samples were taken post-dose to determine plasma concentration. Parameters like AUC, C<sub>max</sub>, oral clearance (CL/F), volume of distribution (V<sub>d</sub>/F), and elimination half-life (t<sub>1/2</sub>) were calculated. **Exploratory regression analyses** were performed to examine relationships between body size (weight, surface area) and PK parameters.

## Key Considerations for Study Design

When planning experiments or clinical trials with tiagabine, please note:

- **Linear Pharmacokinetics:** Multiple studies confirm that tiagabine exhibits linear PK across the studied dose ranges (2-80 mg daily). This means parameters like AUC and C<sub>max</sub> increase proportionally with dose [1] [2].
- **Body Size in Pediatrics:** In children, body size explains 40-50% of the variability in clearance and volume of distribution. Dosing normalized by **body surface area** may be more consistent between adults and children than dosing by body weight [3].
- **Impact of Valproate:** While not a primary focus of these results, valproate co-administration is noted to reduce tiagabine clearance and increase its half-life, likely due to inhibition of metabolism [3]. This is an important drug-drug interaction to consider.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pharmacokinetics of Tiagabine as Add-On Therapy ... [pubmed.ncbi.nlm.nih.gov]
2. Population analysis of the pharmacokinetics of tiagabine in ... [pubmed.ncbi.nlm.nih.gov]
3. A single-dose study to define tiagabine pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]
4. The pharmacokinetics of tiagabine in healthy elderly ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [tiagabine diurnal variation pharmacokinetic management].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b545321#tiagabine-diurnal-variation-pharmacokinetic-management>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)